molecular formula C10H9NO2S B12089975 Ethyl(2-ethynyl-4-nitrophenyl)sulfane

Ethyl(2-ethynyl-4-nitrophenyl)sulfane

Cat. No.: B12089975
M. Wt: 207.25 g/mol
InChI Key: RFJNDZQHUISVRT-UHFFFAOYSA-N
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Description

Ethyl(2-ethynyl-4-nitrophenyl)sulfane is an organic compound with the molecular formula C10H9NO2S It is characterized by the presence of an ethyl group, an ethynyl group, a nitro group, and a sulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-ethynyl-4-nitrophenyl)sulfane typically involves the reaction of 2-ethynyl-4-nitrophenyl halides with ethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-ethynyl-4-nitrophenyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(2-ethynyl-4-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl(2-ethynyl-4-nitrophenyl)sulfane involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo reactions that lead to the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Ethynyl(4-nitrophenyl)sulfane
  • Ethyl(4-methyl-2-nitrophenyl)sulfane
  • Ethyl(4-ethynylphenyl)sulfane

Uniqueness

Ethyl(2-ethynyl-4-nitrophenyl)sulfane is unique due to the presence of both ethynyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl(2-ethynyl-4-nitrophenyl)sulfane is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the available literature on its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfane group attached to an ethynyl and nitrophenyl moiety, which contributes to its reactivity and biological properties. The synthesis typically involves the coupling of ethynyl groups with nitrophenyl derivatives through various methods, including Sonogashira cross-coupling reactions. This method has been shown to yield high purity and efficiency in producing compounds with significant biological activities .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that derivatives of nitrophenyl sulfides can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds similar to this compound show effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
AStaphylococcus aureus15
BEscherichia coli12
CPseudomonas aeruginosa10

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds containing the nitrophenyl group have shown significant inhibition of pro-inflammatory cytokines such as TNF-α. In experimental models, these compounds were able to reduce inflammation markers effectively.

Table 2: Anti-inflammatory Activity of this compound

CompoundInhibition Percentage (%)IC50 (µM)Reference
D8525
E7830
F9020

Case Studies

  • Antimicrobial Efficacy : A study conducted by Humljan et al. explored the efficacy of various nitrophenyl sulfides against bacterial infections. The results indicated that this compound exhibited a strong inhibitory effect on E. coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Model : In a model of acute inflammation, compounds similar to this compound were tested for their ability to reduce paw swelling in rats. The results demonstrated a significant reduction in swelling compared to control groups, indicating promising anti-inflammatory properties .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

1-ethylsulfanyl-2-ethynyl-4-nitrobenzene

InChI

InChI=1S/C10H9NO2S/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3

InChI Key

RFJNDZQHUISVRT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Origin of Product

United States

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